4-Ethoxypyridine-3-carboxylic acid hydrochloride
CAS No.: 10177-33-0
Cat. No.: VC0181409
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.622
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10177-33-0 |
|---|---|
| Molecular Formula | C8H10ClNO3 |
| Molecular Weight | 203.622 |
| IUPAC Name | 4-ethoxypyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO3.ClH/c1-2-12-7-3-4-9-5-6(7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
| Standard InChI Key | BPQSKVRQXKWNFQ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=NC=C1)C(=O)O.Cl |
Introduction
Chemical Identity and Properties
4-Ethoxypyridine-3-carboxylic acid hydrochloride is a crystalline solid with the molecular formula C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol . This compound is characterized by a pyridine ring scaffold featuring an ethoxy group at the 4-position and a carboxylic acid functionality at the 3-position, with the molecule existing as a hydrochloride salt. The compound is registered under the CAS number 10177-33-0 and is typically available at a standard purity of approximately 95% for research purposes .
Table 1: Physicochemical Properties of 4-Ethoxypyridine-3-carboxylic acid hydrochloride
| Property | Value |
|---|---|
| CAS Number | 10177-33-0 |
| Molecular Formula | C₈H₁₀ClNO₃ |
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | 4-ethoxypyridine-3-carboxylic acid hydrochloride |
| Standard Commercial Purity | 95% |
| Chemical Classification | Building blocks, Nicotinic acid derivatives |
The compound's structure contains multiple functional groups that contribute to its chemical reactivity profile, including the pyridine nitrogen (which acts as a weak base), the carboxylic acid group (providing acidic properties), and the ethoxy substituent (which affects electron distribution within the aromatic system).
Synthetic Methodologies
The preparation of 4-Ethoxypyridine-3-carboxylic acid hydrochloride typically follows a two-stage synthetic route that begins with the ethoxylation of pyridine-3-carboxylic acid, followed by conversion to the hydrochloride salt.
Laboratory Synthesis
The primary synthetic pathway involves the selective ethoxylation of pyridine-3-carboxylic acid. This reaction must be conducted under carefully controlled conditions to ensure proper regioselectivity, directing the ethoxy group to the 4-position of the pyridine ring. After successful ethoxylation, the free base is treated with hydrochloric acid to form the corresponding hydrochloride salt, which often enhances stability and crystallinity of the final product.
Industrial Production
In industrial settings, the production of this compound employs specialized equipment for handling large-scale ethoxylation processes, with particular attention to temperature and pressure parameters. The manufacturing process requires precise control of reaction conditions to maximize yield and ensure high purity of the final product. Industrial methods typically include additional purification and crystallization steps to achieve the commercial-grade material.
Table 2: Synthetic Routes for 4-Ethoxypyridine-3-carboxylic acid hydrochloride
| Stage | Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Ethoxylation | Pyridine-3-carboxylic acid, ethoxylating agent | Controlled temperature and pressure | 4-Ethoxypyridine-3-carboxylic acid |
| 2 | Salt Formation | 4-Ethoxypyridine-3-carboxylic acid, HCl | Controlled addition | 4-Ethoxypyridine-3-carboxylic acid hydrochloride |
Chemical Reactivity
4-Ethoxypyridine-3-carboxylic acid hydrochloride displays a diverse reactivity profile owing to its multiple functional groups, enabling participation in various reaction types.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the ethoxy group or the pyridine ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to generate oxidized derivatives with altered properties.
Reduction Processes
Reduction reactions of 4-Ethoxypyridine-3-carboxylic acid hydrochloride can target either the carboxylic acid group or the pyridine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carboxylic acid to corresponding alcohols or other reduced forms, potentially altering the compound's chemical and biological properties.
Substitution Chemistry
The compound can participate in various substitution reactions, where the ethoxy group or hydrogens at different positions can be replaced with other functional groups. These transformations allow for the creation of more complex molecular structures using 4-Ethoxypyridine-3-carboxylic acid hydrochloride as a starting material.
Table 3: Key Reaction Types of 4-Ethoxypyridine-3-carboxylic acid hydrochloride
| Reaction Category | Common Reagents | Potential Products | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Carboxylic acids, ketones | Synthesis of oxidized derivatives |
| Reduction | NaBH₄, LiAlH₄ | Alcohols, amines | Production of reduced analogs |
| Nucleophilic Substitution | Various nucleophiles | Substituted derivatives | Creation of structure-diverse compounds |
| Electrophilic Substitution | Various electrophiles | Functionalized products | Introduction of new functional groups |
Applications in Research and Industry
4-Ethoxypyridine-3-carboxylic acid hydrochloride has found applications across multiple disciplines due to its versatile structure and reactivity.
Organic Synthesis Applications
In chemical research, this compound serves as a valuable intermediate in organic synthesis pathways. Its distinct functional groups provide multiple handles for further chemical transformations, making it particularly useful in the preparation of more complex molecules. The compound's utility in synthesis stems from its ability to undergo selective reactions at different positions, allowing for controlled functionalization and structural elaboration.
Biological Research Utilization
In biological investigations, 4-Ethoxypyridine-3-carboxylic acid hydrochloride can be used to study the effects of pyridine derivatives on various biological systems. Researchers can investigate its interactions with enzymes, receptors, and other biomolecules to gain insights into structure-activity relationships and potential biological activities. This information can be valuable for understanding the effects of similar compounds and for developing new bioactive molecules.
Industrial Applications
In the industrial sector, 4-Ethoxypyridine-3-carboxylic acid hydrochloride contributes to the production of specialty chemicals and materials. Its applications range from pharmaceutical intermediate synthesis to the development of advanced materials with specific properties. The compound's structural features make it particularly valuable for industries requiring precursors with multiple reactive sites.
Table 4: Application Domains of 4-Ethoxypyridine-3-carboxylic acid hydrochloride
| Application Domain | Specific Uses | Significance |
|---|---|---|
| Synthetic Chemistry | Intermediate in multi-step syntheses | Enables creation of complex molecular architectures |
| Biological Research | Probe for studying pyridine-based interactions | Provides insights into biological mechanisms |
| Pharmaceutical Development | Building block for drug candidates | Contributes to medicinal chemistry efforts |
| Materials Science | Precursor for specialized materials | Facilitates development of materials with tailored properties |
Structure-Property Relationships
Understanding the relationship between the structure of 4-Ethoxypyridine-3-carboxylic acid hydrochloride and its properties provides valuable insights into its behavior and potential applications.
Structural Features
The key structural elements of this compound include:
-
A pyridine ring core, which confers aromaticity and specific reactivity patterns
-
A carboxylic acid group at the 3-position, providing acidic properties and a site for further functionalization
-
An ethoxy substituent at the 4-position, which influences electron distribution and reactivity
-
The hydrochloride salt form, which affects solubility and stability characteristics
Comparison with Related Compounds
To better understand the unique properties of 4-Ethoxypyridine-3-carboxylic acid hydrochloride, it is instructive to compare it with structurally related compounds.
Table 5: Comparison with Structurally Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume